molecular formula C14H8ClNO2S B2731031 3-Chloro-thiobenzoic acid S-benzooxazol-2-yl ester CAS No. 304661-84-5

3-Chloro-thiobenzoic acid S-benzooxazol-2-yl ester

Cat. No.: B2731031
CAS No.: 304661-84-5
M. Wt: 289.73
InChI Key: SUVCOCRANMZSJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-thiobenzoic acid S-benzooxazol-2-yl ester typically involves the reaction of 3-chloro-thiobenzoic acid with benzooxazol-2-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-thiobenzoic acid S-benzooxazol-2-yl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfur atom in the thiobenzoic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used, and the reactions are often performed in solvents like acetonitrile or dichloromethane.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, and the reactions are usually conducted in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include thiols or amines.

Scientific Research Applications

3-Chloro-thiobenzoic acid S-benzooxazol-2-yl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-thiobenzoic acid S-benzooxazol-2-yl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-thiobenzoic acid S-benzothiazol-2-yl ester
  • 3-Chloro-thiobenzoic acid S-benzimidazol-2-yl ester
  • 3-Chloro-thiobenzoic acid S-benzoxazol-2-yl ester

Uniqueness

3-Chloro-thiobenzoic acid S-benzooxazol-2-yl ester is unique due to its specific structural features, such as the presence of both a chlorine atom and a benzooxazole moiety. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound for research and development.

Properties

IUPAC Name

S-(1,3-benzoxazol-2-yl) 3-chlorobenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2S/c15-10-5-3-4-9(8-10)13(17)19-14-16-11-6-1-2-7-12(11)18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVCOCRANMZSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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